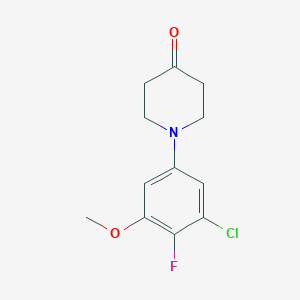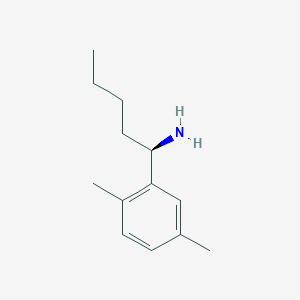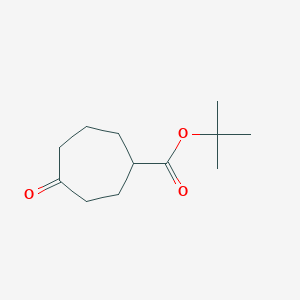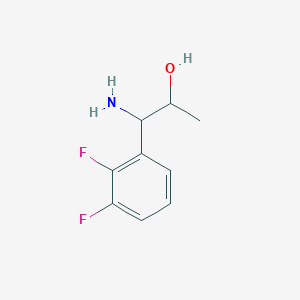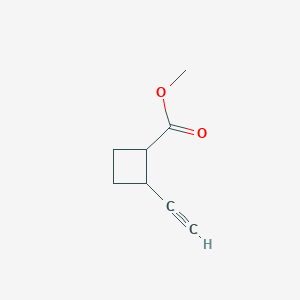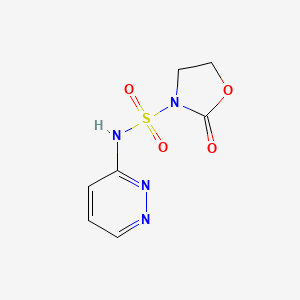
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide is a compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 . This compound is characterized by the presence of a pyridazine ring, an oxazolidine ring, and a sulfonamide group, making it a unique and versatile molecule in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Oxazolidine Ring Formation: The oxazolidine ring is formed by the cyclization of an amino alcohol with a carbonyl compound.
Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the oxazolidine derivative with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Oxazolidine Derivatives: Compounds with the oxazolidine ring are used in various chemical and biological applications.
Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in the treatment of bacterial infections.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts a wide range of chemical and biological properties .
Eigenschaften
Molekularformel |
C7H8N4O4S |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
2-oxo-N-pyridazin-3-yl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-2-1-3-8-9-6/h1-3H,4-5H2,(H,9,10) |
InChI-Schlüssel |
PMANMNHNDBAWTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1S(=O)(=O)NC2=NN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


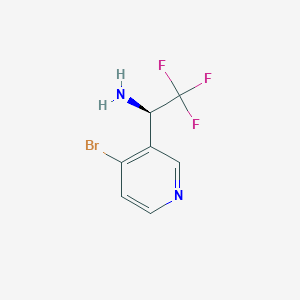
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
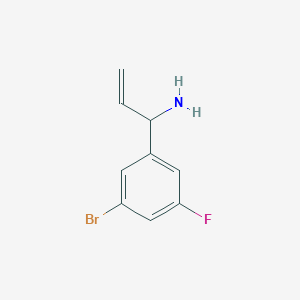
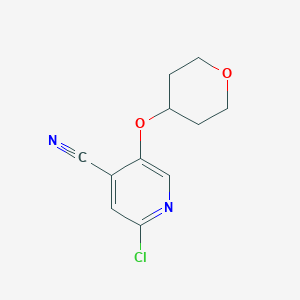

![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
